

A Comprehensive Technical Guide to 2-Chloro-5-nitrobenzoic Acid

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Compound of Interest

Compound Name: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Cat. No.: B1362325

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of 2-chloro-5-nitrobenzoic acid, a pivotal chemical intermediate. The user-provided molecular formula, C7H5ClFNO3, appears to contain a typographical error. Based on extensive chemical literature and databases, the correct and widely referenced compound with a closely related structure is 2-chloro-5-nitrobenzoic acid, with the molecular formula C7H4ClNO4. Its IUPAC name is 2-chloro-5-nitrobenzoic acid^[1]. This document will focus on this compound, elucidating its physicochemical properties, synthesis protocols, and its significant applications in drug development, agrochemical synthesis, and material science. It serves as a critical resource for professionals engaged in organic synthesis and pharmaceutical research.

Physicochemical Properties

2-Chloro-5-nitrobenzoic acid is a pale yellow crystalline solid at room temperature^[2]. It is characterized by the presence of a carboxylic acid, a chloro, and a nitro functional group on a benzene ring, which imparts its versatile reactivity^[3]. Its stability is generally good under normal conditions, though it can degrade upon exposure to strong acids, bases, light, or heat^[2].

Table 1: Physicochemical Data for 2-Chloro-5-nitrobenzoic Acid

Property	Value	Source(s)
IUPAC Name	2-chloro-5-nitrobenzoic acid	[1]
Molecular Formula	C7H4ClNO4	[1] [2] [4]
Molecular Weight	201.56 g/mol	[1] [4]
CAS Number	2516-96-3	[4]
Appearance	Pale yellow to off-white crystalline powder	[2] [4] [5]
Melting Point	162 - 168 °C	[4]
Solubility	Soluble in water, ethanol, and acetone	[2]
pKa	2.8	[2]
Purity (Typical)	≥ 99.5% (HPLC)	[4]
Storage Conditions	Room Temperature, sealed in a dry environment	[4] [5]

Synthesis and Experimental Protocols

The most prevalent industrial method for synthesizing 2-chloro-5-nitrobenzoic acid is through the nitration of o-chlorobenzoic acid. This method, however, often produces the 2-chloro-3-nitrobenzoic acid isomer as a significant byproduct, necessitating robust purification protocols to achieve high purity for pharmaceutical applications^{[6][7]}.

Experimental Protocol 1: Synthesis via Nitration of o-Chlorobenzoic Acid

This protocol is adapted from established laboratory procedures^[8].

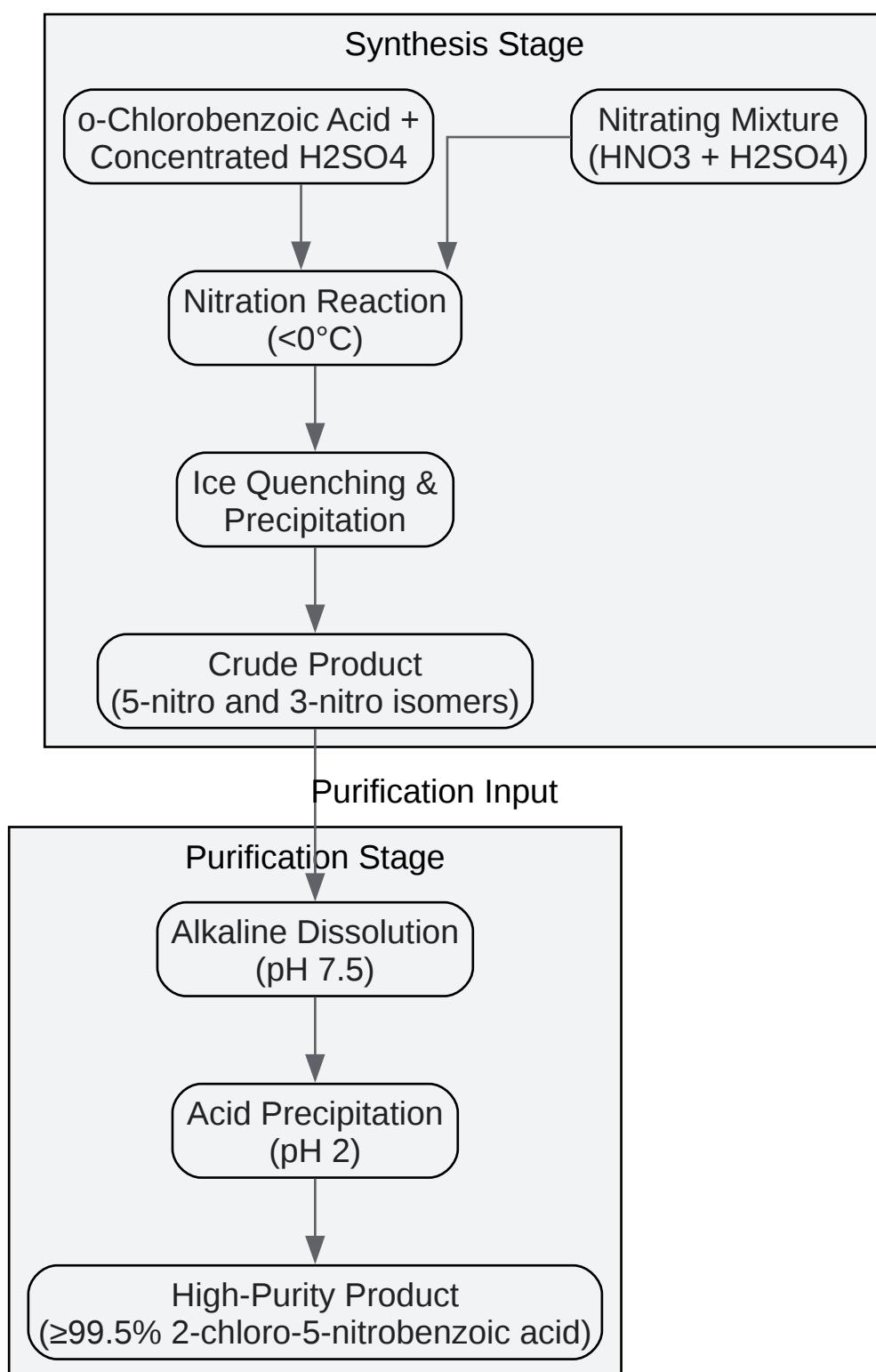
- Reaction Setup: In a flask suitable for reactions below 0°C, stir 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.
- Cooling: Cool the mixture to below 0°C using an ice-salt bath.

- Nitration: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.
- Reaction Progression: Towards the end of the addition, the 2-chloro-5-nitrobenzoic acid product will begin to separate. Allow the mixture to stand at room temperature for 10-12 hours.
- Precipitation: Gently heat the mixture to 60°C, and then pour it over 400 grams of ice.
- Isolation: The crude 2-chloro-5-nitrobenzoic acid will precipitate. Collect the solid by filtration.
- Initial Purification: To remove unreacted o-chlorobenzoic acid, the product should be recrystallized, preferably twice, from 1 liter of boiling water^[8]. A yield of approximately 92% can be achieved^[8].

Experimental Protocol 2: High-Purity Purification

To separate the desired 5-nitro isomer from the 3-nitro isomer, a pH-based purification method is employed^{[6][7]}.

- Alkaline Dissolution: Transfer the crude product to a reactor and add 3.5 times its weight in water. Heat the stirred mixture to 60°C.
- pH Adjustment: Gradually add a liquid alkali (e.g., NaOH solution) until the pH of the solution reaches 7.5. This dissolves the acidic isomers, forming their sodium salts^{[6][7]}.
- Decolorization & Filtration: Add activated carbon to the solution for decolorization and then filter to remove impurities.
- Acid Precipitation: Transfer the filtrate to a new reactor. Gradually add a 50% nitric acid solution until the pH reaches 2. Heat the mixture to boiling for at least 1 hour, then allow it to cool naturally to 38°C.
- Final Product Isolation: The 2-chloro-5-nitrobenzoic acid will precipitate selectively. Collect the high-purity product ($\geq 99.5\%$) via centrifugation, wash with water, and dry under vacuum^[6].

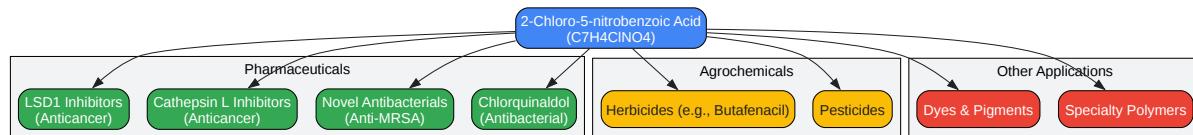
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Caption: Workflow for the synthesis and purification of 2-chloro-5-nitrobenzoic acid.

Applications in Research and Drug Development

The trifunctional nature of 2-chloro-5-nitrobenzoic acid makes it a highly versatile building block in organic synthesis[3]. Its predictable reactivity in electrophilic and nucleophilic substitution reactions allows for the rational design of complex molecular targets[3].

- **Pharmaceutical Intermediate:** It is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs)[9]. It is notably used in the production of anti-inflammatory drugs, analgesics, and as an intermediate for the antibacterial agent Chlorquinaldol and the herbicide Butafenacil[2][4][10].
- **Drug Discovery Building Block:** Researchers utilize this compound to synthesize novel molecules with potential therapeutic activity. Applications include the development of:
 - **LSD1 Inhibitors:** Substituted phenyl oxazoles derived from this acid have shown activity as novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology[5].
 - **Cathepsin L Inhibitors:** It serves as a starting material for the synthesis of cathepsin L inhibitors, which have therapeutic potential in cancer and other diseases[5].
 - **Antibacterial Agents:** Recent studies have demonstrated that derivatives of 2-chloro-5-nitrobenzoic acid exhibit significant antibacterial activity, including against methicillin-resistant *Staphylococcus aureus* (MRSA)[11].
- **Agrochemicals and Materials:** Beyond pharmaceuticals, it is used to create effective pesticides and herbicides[4][9]. It also finds use in producing specialty polymers and coatings with enhanced durability[4].



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Caption: Applications of 2-chloro-5-nitrobenzoic acid as a versatile chemical precursor.

Biological Activity and Targeted Pathways

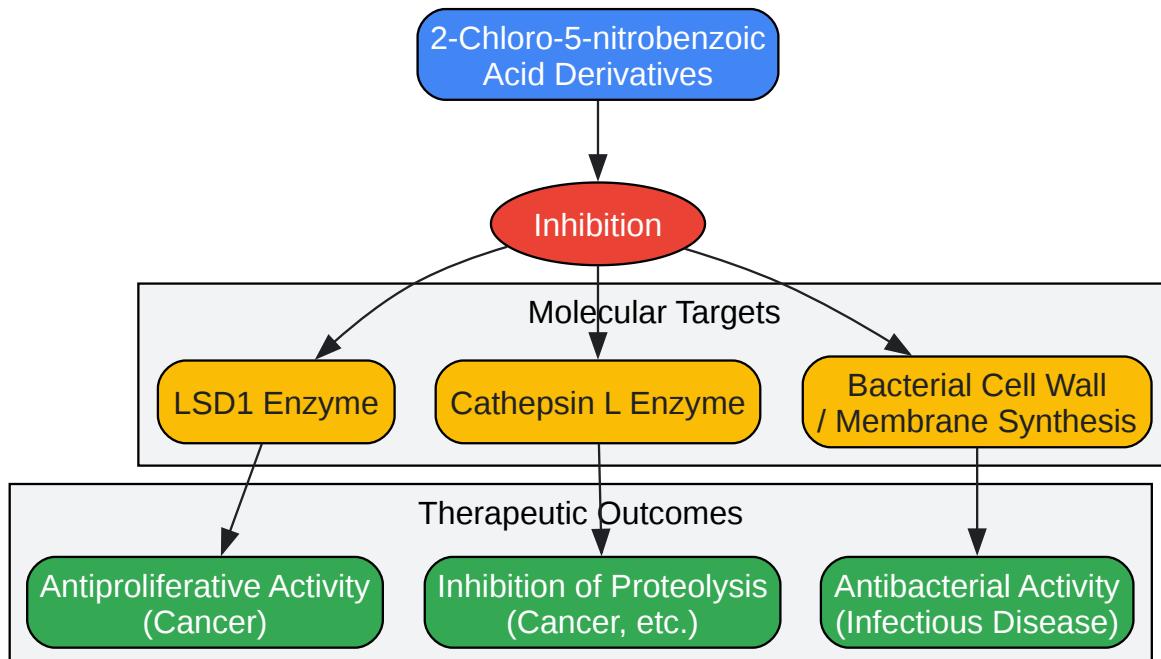
While 2-chloro-5-nitrobenzoic acid itself shows moderate antibacterial activity, its derivatives have demonstrated significant potential[11]. A 2024 study highlighted a methylethanolammonium salt derivative with broad-spectrum antibacterial action and a potassium coordination polymer derivative with selective and potent activity against MRSA[11].

Table 2: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid (2Cl5NBH)

Bacterial Strain	Activity Level	Zone of Inhibition (mm)	Source
S. aureus ATCC 25923	Moderate	14 - 15	[11]
E. coli ATCC 25922	Moderate	14 - 15	[11]

Targeted Pathways in Drug Development

Derivatives of 2-chloro-5-nitrobenzoic acid have been designed to interact with specific biological targets implicated in disease. This targeted approach is central to modern drug discovery.



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Caption: Logical relationship of compound derivatives, their targets, and outcomes.

Experimental Protocol 3: Antibacterial Susceptibility Testing (Zone of Inhibition)

This is a generalized protocol for assessing antibacterial activity based on standard methods[11].

- Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Plate Inoculation: Evenly swab the bacterial inoculum over the entire surface of the agar plates.
- Compound Application: Aseptically place sterile paper discs impregnated with known concentrations of the test compound (e.g., 2-chloro-5-nitrobenzoic acid dissolved in a

suitable solvent like DMSO) onto the agar surface.

- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc where bacterial growth is prevented. The size of the zone correlates with the compound's antibacterial potency.

Conclusion

2-Chloro-5-nitrobenzoic acid is a cornerstone intermediate in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthesis routes make it a reliable and cost-effective starting material. For researchers in drug development, its true value lies in its role as a versatile scaffold for creating novel therapeutic agents, from targeted anticancer molecules to next-generation antibiotics capable of combating resistant pathogens. This guide provides the foundational technical knowledge required to effectively utilize this compound in advanced research and development settings.

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